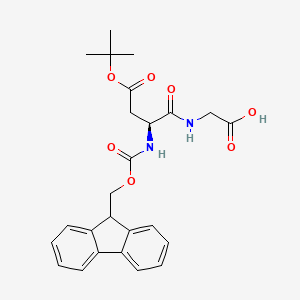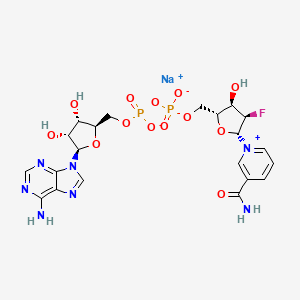
Usp8-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Usp8-IN-3 is a compound that acts as an inhibitor of ubiquitin-specific peptidase 8 (USP8). USP8 is a deubiquitinating enzyme involved in various cellular processes, including endosomal sorting, signal transduction, and protein degradation. Inhibitors like this compound are of significant interest in scientific research due to their potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Usp8-IN-3 involves several synthetic steps. One common method includes the use of substituted thiourea or substituted guanidine derivatives. The reaction typically involves the following steps:
Formation of Intermediate Compounds: The initial step involves the reaction of specific starting materials to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization under controlled conditions to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using industrial reactors.
Optimization of Conditions: Reaction conditions are optimized to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Usp8-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
Usp8-IN-3 has a wide range of scientific research applications:
Cancer Research: this compound is used to study the role of USP8 in cancer cell proliferation and survival.
Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting USP8.
Mécanisme D'action
Usp8-IN-3 exerts its effects by inhibiting the deubiquitinating activity of USP8. The compound binds to the active site of USP8, preventing it from removing ubiquitin from substrate proteins. This inhibition leads to the accumulation of ubiquitinated proteins, which can affect various cellular pathways. Key molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
Similar Compounds
DUB-IN-1: Another USP8 inhibitor with similar mechanisms of action.
USP14 Inhibitors: Compounds targeting USP14, another deubiquitinating enzyme, with distinct but related functions.
Uniqueness of Usp8-IN-3
This compound is unique due to its high specificity for USP8 and its ability to modulate multiple cellular pathways. Its effectiveness in various research applications, particularly in cancer therapy, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H18F3N5O2S |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-3-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]thiourea |
InChI |
InChI=1S/C18H18F3N5O2S/c19-18(20,21)15-2-1-3-16(24-15)25-10-8-13(9-11-25)23-17(29)22-12-4-6-14(7-5-12)26(27)28/h1-7,13H,8-11H2,(H2,22,23,29) |
Clé InChI |
DYHHEFBWFATDAN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)




![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)




